![molecular formula C7H9IN2 B1490569 1-(but-3-en-1-yl)-4-iodo-1H-pyrazole CAS No. 1341109-73-6](/img/structure/B1490569.png)
1-(but-3-en-1-yl)-4-iodo-1H-pyrazole
Overview
Description
The compound “1-(but-3-en-1-yl)-4-iodo-1H-pyrazole” contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This ring is substituted at the 4-position with an iodine atom and at the 1-position with a but-3-en-1-yl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, followed by substitution at the appropriate positions. Pyrazoles can be synthesized through the reaction of α,β-unsaturated carbonyls with hydrazine . The but-3-en-1-yl group could potentially be introduced through a reaction with a suitable but-3-en-1-yl reagent . The iodine could be introduced through a halogenation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, with the iodine atom and the but-3-en-1-yl group attached at the 4 and 1 positions, respectively .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would largely depend on the conditions and reagents present. The presence of the iodine atom makes it a potential site for nucleophilic substitution reactions . The but-3-en-1-yl group contains a carbon-carbon double bond, which could potentially undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the iodine atom would likely make it relatively heavy and possibly increase its boiling point compared to similar compounds without halogens .Scientific Research Applications
Intermediate for Synthesis of Biologically Active Compounds
4-Iodopyrazole, a compound structurally similar to 1-but-3-enyl-4-iodopyrazole, is known to be a valuable intermediate for the synthesis of biologically active compounds . It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .
Inhibition of Inflammatory Enzymes
Induction of Apoptosis in Cancer Cells
Reduction of Inflammation
Antimicrobial Activity
Potential Therapeutic Applications
Mechanism of Action
Target of Action
The primary targets of 1-(but-3-en-1-yl)-4-iodo-1H-pyrazole are Alcohol dehydrogenase 1A, 1B, and 1C in humans and Mycocyclosin synthase in Mycobacterium tuberculosis . Alcohol dehydrogenases play a crucial role in the metabolism of alcohols in humans. Mycocyclosin synthase is involved in the biosynthesis of mycocyclosin, a cyclic peptide, in Mycobacterium tuberculosis .
Mode of Action
1-(but-3-en-1-yl)-4-iodo-1H-pyrazole interacts with its targets by inhibiting their activity . For instance, it inhibits the activity of alcohol dehydrogenases, thereby affecting the metabolism of alcohols in humans . It also inhibits the activity of Mycocyclosin synthase, thereby affecting the biosynthesis of mycocyclosin in Mycobacterium tuberculosis .
Biochemical Pathways
The compound affects the alcohol metabolism pathway in humans by inhibiting the activity of alcohol dehydrogenases . It also affects the mycocyclosin biosynthesis pathway in Mycobacterium tuberculosis by inhibiting the activity of Mycocyclosin synthase .
Result of Action
The inhibition of alcohol dehydrogenases by 1-(but-3-en-1-yl)-4-iodo-1H-pyrazole can affect the metabolism of alcohols in humans . The inhibition of Mycocyclosin synthase can affect the biosynthesis of mycocyclosin in Mycobacterium tuberculosis .
Future Directions
properties
IUPAC Name |
1-but-3-enyl-4-iodopyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2/c1-2-3-4-10-6-7(8)5-9-10/h2,5-6H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOZXGTZNTUWNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1C=C(C=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(but-3-en-1-yl)-4-iodo-1H-pyrazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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